![molecular formula C22H20ClN5O2S B2410248 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 896308-96-6](/img/structure/B2410248.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research into related compounds has shown a broad spectrum of antimicrobial activities. Compounds synthesized from related structures have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. For instance, derivatives of 1,2,4-triazole have exhibited wide-ranging pharmaceutical activities, including antimicrobial properties. Such compounds are valuable in developing new treatments against resistant strains of bacteria and fungi (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Anticancer Research
The synthesis of 1,2,4-triazole derivatives has also been explored for anticancer applications. Some derivatives have demonstrated significant activity against various cancer cell lines, offering potential as lead compounds for developing new anticancer therapies. For example, novel series of compounds have shown high activity against CNS cancer subpanels, presenting them as candidates for further studies in anticancer drug development (Zyabrev, Demydchuk, Zhirnov, Brovarets, 2022).
Synthesis of Novel Compounds
The chemical versatility of compounds containing the 1,2,4-triazole ring system facilitates the synthesis of a wide array of novel compounds. These compounds have been explored for various applications, including as inhibitors for enzymes or receptors involved in disease processes. The synthesis and characterization of such compounds provide a foundation for discovering new drugs with improved efficacy and safety profiles. For instance, modifications of acetamide and triazole derivatives have led to compounds with potential as PI3K inhibitors, an important target in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015).
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-8-4-3-7-18(19)24-20(29)15-31-22-26-25-21(16-9-11-17(23)12-10-16)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCOMDXHKRJHQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.